N-(2-Pyridinyl)oxamic Acid Hydrochloride is synthesized from oxamic acid derivatives, particularly through reactions involving pyridine and oxamic acid precursors. Its classification as an NSAID places it in a group of compounds that reduce inflammation, pain, and fever by inhibiting cyclooxygenase enzymes.
The synthesis of N-(2-Pyridinyl)oxamic Acid Hydrochloride can be achieved through several methods, with one common approach involving the reaction of 2-pyridinecarboxylic acid with oxalyl chloride followed by amination.
This method ensures high purity and yield of the desired compound while maintaining control over reaction conditions.
The molecular structure of N-(2-Pyridinyl)oxamic Acid Hydrochloride features a pyridine ring attached to an oxamic acid moiety. The compound's SMILES representation is OC(=O)C(=O)Nc1ccccn1, which illustrates its functional groups and connectivity.
InChI=1S/C7H6N2O3/c10-6(7(11)12)9-5-3-1-2-4-8-5/h1-4H,(H,11,12)(H,8,9,10)N-(2-Pyridinyl)oxamic Acid Hydrochloride participates in various chemical reactions:
These reactions highlight its versatility as a reagent in synthetic organic chemistry.
N-(2-Pyridinyl)oxamic Acid Hydrochloride acts primarily as a competitive inhibitor of cyclooxygenase enzymes involved in the inflammatory response.
This mechanism underscores its therapeutic potential as an anti-inflammatory agent.
These properties are crucial for handling and application in laboratory settings.
N-(2-Pyridinyl)oxamic Acid Hydrochloride finds applications across various scientific fields:
These applications reflect its importance not only as a therapeutic agent but also as a versatile reagent in chemical synthesis and analysis.
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1